2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Description
2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C16H18N4O4 and its molecular weight is 330.344. The purity is usually 95%.
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Biological Activity
2-Methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (CAS Number: 879935-95-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, particularly in the context of anticancer properties and mechanisms of action.
- Molecular Formula : C16H18N4O4
- Molecular Weight : 330.34 g/mol
- IUPAC Name : this compound
Recent studies have suggested that compounds belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class exhibit significant anticancer properties through various mechanisms:
- Inhibition of Cell Proliferation : The compound demonstrated inhibitory effects on several cancer cell lines. For instance, it was noted that derivatives of this compound could induce apoptosis and cause G2/M phase arrest in MGC-803 cells by suppressing the ERK signaling pathway .
- Cytotoxicity : In vitro assays indicated that certain derivatives exhibited cytotoxic effects with IC50 values in the micromolar range against breast cancer cell lines such as MCF-7 and MDA-MB-231. For example, related compounds were reported to have IC50 values ranging from 0.24 μM to 3.91 μM against various cancer cell lines .
Case Studies and Research Findings
A comprehensive evaluation of the biological activity of this compound includes various studies that highlight its potential as an anticancer agent:
- Study on Anticancer Activity : A study published in MDPI reported that triazolo[1,5-a]pyrimidine derivatives effectively suppressed ERK signaling pathways in cancer cells, leading to reduced cell viability and induced apoptosis. The most active compound exhibited a significant decrease in phosphorylation levels of ERK1/2 and AKT, indicating its role as a potent inhibitor in these pathways .
- Antitumor Activity Assessment : Another investigation focused on new derivatives synthesized from [1,2,4]triazolo[4,3-a]pyrimidines showed promising antitumor activity with IC50 values ranging from 17.83 μM to 19.73 μM against MDA-MB-231 and MCF-7 cell lines compared to standard chemotherapy agents like Cisplatin .
Data Table: Biological Activity Summary
Compound Name | Target Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|---|
Compound H12 | MGC-803 | 3.91 | ERK pathway inhibition |
Compound A | MDA-MB-231 | 17.83 | Induces apoptosis |
Compound B | MCF-7 | 19.73 | Cell cycle arrest |
Properties
IUPAC Name |
2-methoxyethyl 7-(3-hydroxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-10-13(15(22)24-7-6-23-2)14(11-4-3-5-12(21)8-11)20-16(19-10)17-9-18-20/h3-5,8-9,14,21H,6-7H2,1-2H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKFLOARZRNJGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)O)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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